molecular formula C9H16ClNO2 B2985230 Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride CAS No. 2418595-57-8

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride

Cat. No.: B2985230
CAS No.: 2418595-57-8
M. Wt: 205.68
InChI Key: MXLFPUHRECDFQV-LEUCUCNGSA-N
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Description

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
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Biological Activity

Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural properties and biological activity. This article delves into its biological activity, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₆ClN₁O₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 1808249-67-3

The compound features a spirocyclic structure, which is known to influence its interaction with biological systems. The spiro[3.3]heptane framework allows for unique conformational flexibility that can mimic various bioactive molecules.

This compound has been studied for its potential effects on various biological pathways:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, potentially affecting metabolic pathways involved in disease progression.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, including those related to cancer proliferation and apoptosis.

Study 1: Inhibition of Hedgehog Signaling Pathway

A comparative study evaluated the biological activity of Methyl (1R,3S)-3-aminospiro[3.3]heptane derivatives against the Hedgehog signaling pathway:

CompoundIC50 (µM)
Sonidegib0.0015
Methyl (1R,3S)-3-aminospiro[3.3]heptane analog0.24 - 0.48

The results demonstrated that while the spirocyclic analogs exhibited significant inhibition of the Hedgehog pathway, their efficacy was notably lower than that of the original drug Sonidegib .

Study 2: Metabolic Stability Assessment

Research assessing the metabolic stability of Methyl (1R,3S)-3-aminospiro[3.3]heptane derivatives in human liver microsomes indicated:

CompoundCLint (μL min⁻¹ mg⁻¹)t1/2 (min)
Sonidegib1893
Methyl analog3647

These findings suggest that while the spirocyclic derivatives may have altered metabolic profiles, they still retain some level of stability compared to traditional compounds .

Pharmacological Implications

The unique structure of this compound positions it as a promising candidate for further pharmacological development. Its ability to modulate key signaling pathways could lead to applications in treating various conditions such as cancer and metabolic disorders.

Q & A

Q. What are the established synthetic routes for Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate hydrochloride, and how is stereochemical purity ensured during synthesis?

Basic
The synthesis of this spirocyclic compound typically involves multi-step routes, including cyclization reactions and chiral resolution. Key steps:

  • Spiro-ring formation : Cycloaddition or ring-closing metathesis to construct the spiro[3.3]heptane core.
  • Amine introduction : Reductive amination or nucleophilic substitution to install the amino group at the 3-position.
  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to achieve the (1R,3S) configuration. For enantiomeric purity, chiral HPLC (e.g., using columns like Chiralpak® IA/IB) is employed post-synthesis, as demonstrated in analogous constrained proline derivatives .
  • Hydrochloride salt formation : Reaction with HCl in a polar solvent (e.g., ethanol) to improve stability and crystallinity .

Q. How is the structural configuration of Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate hydrochloride confirmed experimentally?

Basic
Structural validation relies on:

  • X-ray crystallography : Single-crystal diffraction provides absolute stereochemical assignment. For example, spirocyclic systems are analyzed for puckering parameters (e.g., q₂ and φ angles) to confirm ring conformations .
  • NMR spectroscopy : 1^1H and 13^13C NMR assess coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to verify spatial arrangements.
  • SHELX refinement : Software like SHELXL refines crystallographic data to resolve ambiguities in bond lengths and angles .

Q. What analytical techniques are recommended for assessing the purity and identity of this compound?

Basic

  • HPLC : Reverse-phase or chiral-phase HPLC (≥98% purity threshold) with UV detection at 210–254 nm, using a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., 237.72 g/mol for C₁₁H₁₈ClF₂N) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and Cl content (±0.3% tolerance).

Q. How does the spiro[3.3]heptane core influence the compound's physicochemical properties and potential applications in drug discovery?

Advanced
The spiro[3.3]heptane scaffold imparts:

  • Conformational rigidity : Reduces entropy loss upon binding to biological targets, enhancing affinity.
  • Improved metabolic stability : Resistance to cytochrome P450 oxidation compared to linear analogs.
  • Solubility-lipid balance : The bicyclic structure balances hydrophobicity and polar surface area, optimizing blood-brain barrier permeability in CNS-targeted therapies.
  • Applications : Used in peptidomimetics (e.g., protease inhibitors) and as a proline analog in constrained peptide design .

Q. What computational strategies are employed to predict the interaction of this compound with biological targets, considering its stereochemistry?

Advanced

  • Molecular docking : Software like AutoDock Vina or Schrödinger Glide docks the compound into target pockets (e.g., GPCRs or enzymes), prioritizing poses with hydrogen bonds to the amino group and carboxylate .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding.
  • Molecular dynamics (MD) : Simulates ligand-receptor complexes to assess stability of the spiro core in aqueous vs. hydrophobic environments .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) reported for diastereomers or enantiomers of this compound?

Advanced

  • Variable-temperature NMR : Identifies dynamic effects (e.g., ring-flipping) that obscure diastereotopic proton splitting at room temperature.
  • Isotopic labeling : 15^{15}N or 13^{13}C enrichment clarifies ambiguous coupling in crowded spectra.
  • Correlation with XRD : Overlay experimental NMR shifts with DFT-predicted values for minimized conformers .
  • Cross-validation : Compare data with structurally analogous spiro compounds (e.g., ethyl 3-aminonorbornane carboxylate derivatives) .

Properties

IUPAC Name

methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLFPUHRECDFQV-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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